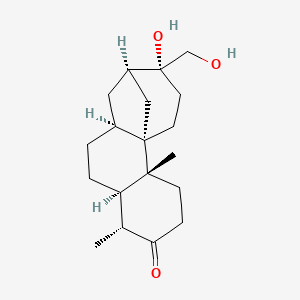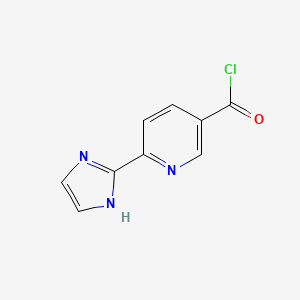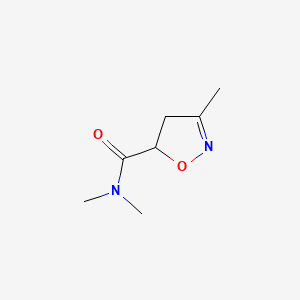
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(N-Succinyl-L-phenylalanyl)-2-aminoacridone, commonly known as SPA, is a fluorescent tracer molecule that has been widely used in scientific research. SPA is a synthetic compound that is derived from the naturally occurring amino acid, phenylalanine. The molecule has a unique structure that makes it highly useful in various biochemical and physiological studies.
Mecanismo De Acción
SPA works by binding to specific molecules or structures within cells, which causes it to fluoresce. The fluorescence can be detected and measured using various imaging techniques. The binding of SPA to its target molecule can also affect the function or activity of the target, providing valuable information about the biological process being studied.
Biochemical and Physiological Effects
SPA has been shown to have minimal toxicity and does not affect the normal function of cells or tissues. It has also been shown to be stable under a wide range of experimental conditions, making it a reliable tracer molecule for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of SPA is its high sensitivity and specificity for detecting target molecules. It is also relatively easy to use and does not require specialized equipment. However, SPA has limitations in terms of its application in vivo, as it is not easily transported across cell membranes.
Direcciones Futuras
There are many potential future directions for the use of SPA in scientific research. One area of interest is the development of new fluorescent probes that can be used for in vivo imaging studies. Another direction is the use of SPA in drug discovery, where it can be used to screen for potential drug candidates by measuring their effects on target molecules. Additionally, SPA could be used in the development of new diagnostic tools for various diseases.
Métodos De Síntesis
SPA can be synthesized through a multi-step process that involves the reaction of phenylalanine with succinic anhydride and acridone. The resulting compound is then purified through chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
SPA has been used extensively in scientific research as a fluorescent probe for studying various biological processes. It has been used to study receptor-ligand interactions, protein-protein interactions, and enzyme kinetics. SPA has also been used to label cells and tissues for imaging studies.
Propiedades
Número CAS |
115930-64-8 |
|---|---|
Fórmula molecular |
C26H23N3O5 |
Peso molecular |
457.486 |
Nombre IUPAC |
4-oxo-4-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C26H23N3O5/c30-23(12-13-24(31)32)29-22(14-16-6-2-1-3-7-16)26(34)27-17-10-11-21-19(15-17)25(33)18-8-4-5-9-20(18)28-21/h1-11,15,22H,12-14H2,(H,27,34)(H,28,33)(H,29,30)(H,31,32)/t22-/m0/s1 |
Clave InChI |
RRIUUFLEJTTZFW-QFIPXVFZSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O |
Sinónimos |
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)




![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)
![4-Methylbicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568522.png)